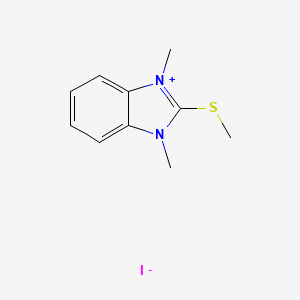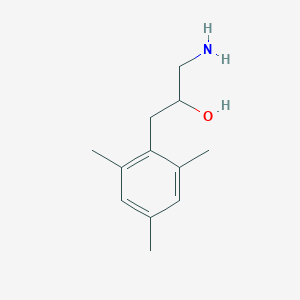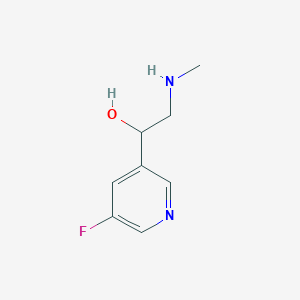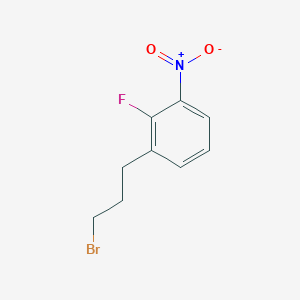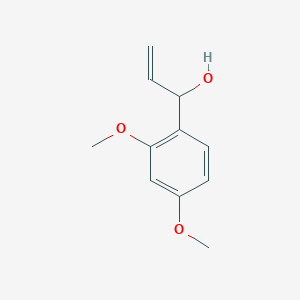
1-(2,4-Dimethoxyphenyl)prop-2-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dimethoxyphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C11H14O3. It is a derivative of chalcone, a class of compounds known for their diverse biological activities. This compound features a phenyl ring substituted with two methoxy groups at the 2 and 4 positions, and a propen-1-ol group at the 1 position. The presence of these functional groups imparts unique chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
1-(2,4-Dimethoxyphenyl)prop-2-en-1-ol can be synthesized through various methods, including the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 2,4-dimethoxybenzaldehyde with acetone in the presence of a base such as potassium hydroxide. The reaction is typically carried out in an aqueous ethanolic solution at room temperature, resulting in the formation of the desired chalcone derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1-(2,4-Dimethoxyphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOCH3) and other nucleophiles are used for substitution reactions.
Major Products
Oxidation: Formation of 1-(2,4-dimethoxyphenyl)prop-2-en-1-one or 1-(2,4-dimethoxyphenyl)propanoic acid.
Reduction: Formation of 1-(2,4-dimethoxyphenyl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(2,4-Dimethoxyphenyl)prop-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
作用机制
The mechanism of action of 1-(2,4-Dimethoxyphenyl)prop-2-en-1-ol involves its interaction with various molecular targets and pathways:
Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of ROS, leading to oxidative stress and apoptosis in cancer cells.
Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, contributing to its biological effects.
Signal Transduction: The compound can modulate signal transduction pathways, affecting cellular processes such as proliferation and differentiation.
相似化合物的比较
1-(2,4-Dimethoxyphenyl)prop-2-en-1-ol can be compared with other similar compounds, such as:
1-(2-Hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different chemical reactivity and biological activity.
1-(2,4-Dihydroxyphenyl)prop-2-en-1-one: Contains hydroxyl groups instead of methoxy groups, which can significantly alter its antioxidant properties.
1-(2,4-Dimethoxyphenyl)prop-2-en-1-one: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C11H14O3 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC 名称 |
1-(2,4-dimethoxyphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H14O3/c1-4-10(12)9-6-5-8(13-2)7-11(9)14-3/h4-7,10,12H,1H2,2-3H3 |
InChI 键 |
WHWMSBBBLDFXHW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)C(C=C)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


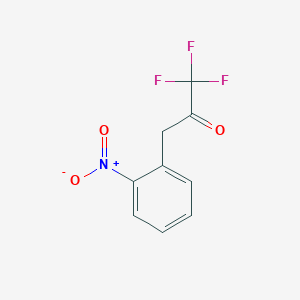

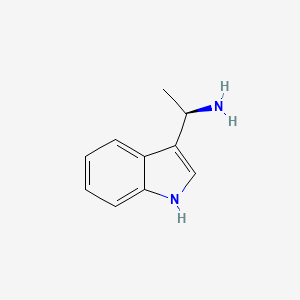
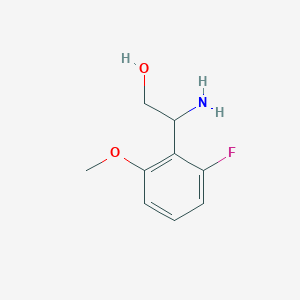
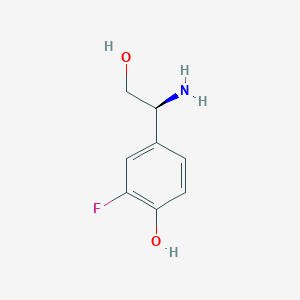

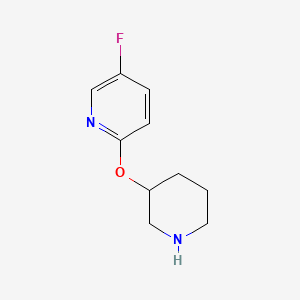
![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropan-1-ol](/img/structure/B13610186.png)
